molecular formula C16H14N2O3 B5794768 5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No. B5794768
M. Wt: 282.29 g/mol
InChI Key: NUWLNMQWRRURCJ-UHFFFAOYSA-N
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Description

5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as PMOZ and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Computational and Pharmacological Potential

1,3,4-oxadiazole derivatives, which include variants similar to 5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, have been explored for their computational and pharmacological potential. These compounds have shown promise in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, certain derivatives demonstrated binding and moderate inhibitory effects in assays for epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), indicating a broad spectrum of potential therapeutic applications (Faheem, 2018).

Anticonvulsant Activity

Another research area involves the synthesis of new 1,3,4-oxadiazoles for anticonvulsant activity. Specific compounds, structurally similar to 5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, showed significant anticonvulsant potency, suggesting their potential use in neurological disorders (Tsitsa et al., 1989).

Luminescence and Chelate Complexes

Research has been conducted on the luminescence properties of 1,2,4-oxadiazoles, including their zinc(II) and copper(II) chelates. These compounds, including variants of 5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, have shown emission maxima in a certain range, making them potentially useful in light-emitting applications (Mikhailov et al., 2016).

Antibacterial Activity

1,3,4-oxadiazole derivatives have also been studied for their antibacterial activity. New compounds synthesized from 5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl(methyl)-methanones have shown potential against various bacteria, indicating their application in combating bacterial infections (Rai et al., 2010).

Anticancer Evaluation

The antiproliferative activity of 1,3,4-oxadiazole derivatives against human tumor cell lines has been a significant area of research. Certain compounds, structurally related to 5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, exhibited high inhibitory activity against specific tumor cell lines, suggesting their potential use as chemotherapeutic agents (Yakantham et al., 2019).

properties

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-19-13-7-9-14(10-8-13)20-11-15-17-16(18-21-15)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWLNMQWRRURCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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